![molecular formula C12H16N4O B2899287 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 1795297-12-9](/img/structure/B2899287.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide
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Overview
Description
“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide” is a complex organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide” is complex, with an imidazole ring being a key component. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide” are likely to be complex due to the presence of the imidazole ring. The imidazole ring can undergo a variety of reactions, including Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives have been identified as covalent anticancer agents . They have been used in the development of novel KRAS G12C inhibitors, which are potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .
Antimicrobial Agents
Imidazo[1,2-a]pyrazines have shown significant antimicrobial activity . The antibacterial and antifungal activity testing was measured in terms of the diameters of the zones of inhibition .
Organic Synthesis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis . It has been used in the development of various organic compounds .
Drug Development
Imidazo[1,2-a]pyrazine is also a key component in drug development . It has been used in the synthesis of various therapeutic agents .
Enzyme Inhibitors
Pyrazolo[1,5-a]pyrimidinone derivatives have been studied as potential inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) . These enzymes play a crucial role in various diseases such as cancer, asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction .
Organic Electronics
Pyrazolo[1,5-a]pyrimidinones have been explored for their use in organic electronics due to their electronic properties . They have the ability to act as electron transport materials and have potential for use in optoelectronic devices .
Fluorescent Probes
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications . They have tunable photophysical properties and can be used as fluorescent probes in various applications .
Chelating Agents
Fluorogenic heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, have heteroatoms (B, N, O or S) that make them potential chelating agents for ions . This property makes them useful in various applications, including ionic or molecular sensing .
Mechanism of Action
Target of Action
The primary targets of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide are currently unknown. This compound is a derivative of imidazole , a heterocyclic compound that is a core component of many biologically active molecules, including histidine, purine, and histamine . Imidazole derivatives have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it is likely that this compound could affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and the context of the interaction.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c17-12(10-2-1-3-10)13-6-7-15-8-9-16-11(15)4-5-14-16/h4-5,8-10H,1-3,6-7H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBZCXPBKJEQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide |
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